An In-depth Technical Guide to the Chemical Properties of 2-Isobutoxypyridine-3-boronic acid
An In-depth Technical Guide to the Chemical Properties of 2-Isobutoxypyridine-3-boronic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analytical characterization of 2-Isobutoxypyridine-3-boronic acid. This compound is a valuable building block in medicinal chemistry and organic synthesis, primarily utilized in palladium-catalyzed cross-coupling reactions to form complex molecular architectures. This document consolidates available data, provides detailed experimental protocols for analogous compounds, and offers insights into its safe handling and application.
Core Chemical Properties
2-Isobutoxypyridine-3-boronic acid is a pyridine-based organoboronic acid. Its chemical structure features an isobutoxy group at the 2-position and a boronic acid moiety at the 3-position of the pyridine ring.
| Property | Data | Source |
| Molecular Formula | C₉H₁₄BNO₃ | PubChem[1] |
| Molecular Weight | 195.03 g/mol | PubChem[1] |
| IUPAC Name | [2-(2-methylpropoxy)pyridin-3-yl]boronic acid | PubChem[1] |
| CAS Number | 1218790-95-4 | PubChem[1][2] |
| Appearance | Expected to be a white to off-white solid | General knowledge on boronic acids |
| Melting Point | 140-144 °C (for the analogous 2-methoxypyridine-3-boronic acid) | Sigma-Aldrich |
| Boiling Point | Data not available. Boronic acids often decompose at high temperatures. | |
| Solubility | Expected to be soluble in polar organic solvents such as methanol, ethanol, DMSO, and DMF. Limited solubility in nonpolar solvents like hexanes. | General knowledge on boronic acids |
Synthesis and Experimental Protocols
General Synthesis Pathway for 2-Alkoxypyridine-3-boronic Acids
Caption: General synthesis of 2-alkoxypyridine-3-boronic acids.
Detailed Experimental Protocol (Adapted for 2-Isobutoxypyridine-3-boronic acid)
Materials:
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2-Isobutoxy-3-bromopyridine
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Magnesium turnings
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Lithium chloride (0.5 M solution in THF)
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Diisobutylaluminium hydride (DIBAL-H) (1 M solution in toluene)
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Trimethyl borate
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Anhydrous tetrahydrofuran (THF)
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Toluene
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0.1 N Hydrochloric acid
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Ethyl acetate
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Anhydrous sodium sulfate
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Acetonitrile
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Deionized water
Procedure:
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To a dry Schlenk flask under an argon atmosphere, add magnesium turnings (1.2 equivalents).
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Add a solution of lithium chloride in THF (1.25 equivalents) followed by a catalytic amount of DIBAL-H in toluene to activate the magnesium. Stir for 5 minutes at room temperature.
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Add a solution of 2-isobutoxy-3-bromopyridine (1.0 equivalent) in anhydrous THF to the activated magnesium suspension.
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Stir the reaction mixture at room temperature for 30 minutes to form the Grignard reagent.
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Cool the reaction mixture to 0 °C in an ice bath.
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Slowly add trimethyl borate (2.0 equivalents) to the reaction mixture at 0 °C.
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Allow the reaction to warm to room temperature and stir overnight.
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Quench the reaction by the slow addition of 0.1 N hydrochloric acid.
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Extract the aqueous layer with ethyl acetate (3 x volumes).
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Combine the organic layers and dry over anhydrous sodium sulfate.
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Filter and concentrate the solution under reduced pressure.
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Purify the crude product by recrystallization from a mixture of water and acetonitrile to yield 2-isobutoxypyridine-3-boronic acid.
Spectroscopic Characterization
Experimental spectroscopic data for 2-isobutoxypyridine-3-boronic acid is not widely published. The following sections provide predicted data based on the analysis of its chemical structure and data from analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A key feature in the ¹³C NMR of boronic acids is that the carbon atom directly attached to the boron atom often shows a very broad signal or is not observed at all due to the quadrupolar relaxation of the boron nucleus.[4]
Predicted ¹H NMR (in DMSO-d₆):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.2 | dd | 1H | Pyridine H-6 |
| ~7.9 | dd | 1H | Pyridine H-4 |
| ~7.0 | dd | 1H | Pyridine H-5 |
| ~8.0 | br s | 2H | B(OH)₂ |
| ~4.1 | d | 2H | O-CH₂ |
| ~2.0 | m | 1H | CH(CH₃)₂ |
| ~1.0 | d | 6H | CH(CH₃)₂ |
Predicted ¹³C NMR (in DMSO-d₆):
| Chemical Shift (δ, ppm) | Assignment |
| ~165 | C2 (ipso-alkoxy) |
| ~150 | C6 |
| ~140 | C4 |
| ~120 | C5 |
| ~110 | C3 (ipso-boron, may be broad or unobserved) |
| ~75 | O-CH₂ |
| ~28 | CH(CH₃)₂ |
| ~19 | CH(CH₃)₂ |
Mass Spectrometry (MS)
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Expected Molecular Ion (M+H)⁺: m/z = 196.11
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Common Fragments: Loss of water (-18), loss of the isobutoxy group (-73). Boronic acids are also known to form cyclic anhydrides (boroxines) under certain conditions, which may be observed in the mass spectrum.
Infrared (IR) Spectroscopy
Predicted IR Absorption Bands:
| Wavenumber (cm⁻¹) | Functional Group |
| 3400-3200 (broad) | O-H stretch (from B(OH)₂) |
| 3100-3000 | C-H stretch (aromatic) |
| 2960-2850 | C-H stretch (aliphatic) |
| 1600-1450 | C=C and C=N stretch (pyridine ring) |
| 1380-1320 | B-O stretch |
| 1250-1200 | C-O stretch (alkoxy) |
Safety and Handling
Specific safety data for 2-isobutoxypyridine-3-boronic acid is not available. The following information is based on data for analogous alkoxy pyridine boronic acids and general knowledge of boronic acids.
Hazard Statements (based on similar compounds):
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Causes skin irritation.
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Causes serious eye irritation.
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May cause respiratory irritation.
Precautionary Measures:
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Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid breathing dust. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
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Storage: Store in a tightly sealed container in a cool, dry place. Boronic acids are often sensitive to moisture and can dehydrate to form boroxines. Storage at 2-8 °C is recommended.
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Disposal: Dispose of in accordance with local, state, and federal regulations.
Applications in Organic Synthesis
2-Isobutoxypyridine-3-boronic acid is primarily used as a reagent in Suzuki-Miyaura cross-coupling reactions. This reaction is a powerful tool for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl compounds, which are common motifs in pharmaceuticals.
Suzuki-Miyaura Coupling Workflow
Caption: Generalized workflow of a Suzuki-Miyaura coupling reaction.
This reaction allows for the coupling of the 2-isobutoxypyridin-3-yl moiety with a variety of aryl or heteroaryl halides or triflates, providing access to a wide range of complex molecules for drug discovery and materials science.
